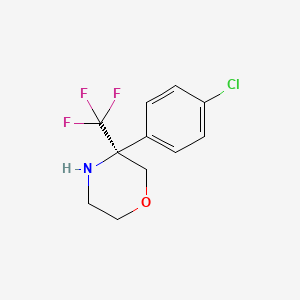

Ethyl 1-naphthylaminoacetate

Overview

Description

Ethyl 1-naphthylaminoacetate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a derivative of 1-naphthylamine and is commonly used as an intermediate in the synthesis of various organic compounds.

Scientific Research Applications

Chemical Synthesis and Reactions

- Ethyl 1-naphthylaminoacetate has been studied for its role in chemical synthesis, particularly in ester homologation via ynolate anions, which is a process for modifying chemical structures (Reddy & Kowalski, 2003).

- It's involved in the synthesis of benzo[f]quinoline derivatives. This process includes condensation reactions that contribute to the formation of various compounds, important in the field of organic chemistry (Gusak & Kozlov, 2007).

Application in Medicinal Chemistry

- This compound derivatives have been evaluated for their antibacterial properties, indicating its potential application in the development of new antimicrobial agents (Mohamed et al., 2008).

Biocatalysis and Enzyme Studies

- The compound's derivatives have been studied in the context of biocatalysis, specifically in processes like lipase-catalyzed acylation and hydrolysis. This research is significant for understanding enzyme-catalyzed reactions in organic synthesis (Aribi‐Zouioueche & Fiaud, 2000).

Material Science and Polymer Chemistry

- This compound is used in the synthesis of specific polymers. The study of its copolymerization with other compounds like methyl methacrylate sheds light on the creation of new materials with potential applications in various industries (Erol & Soykan, 2004).

Environmental and Plant Sciences

- Research on esters of 1-naphthylacetic acid, a related compound, provides insights into plant growth substances and their application in agriculture (Crabtree & Bukovac, 1980).

Neurological Research

- Its derivatives have been used in studies related to neurological diseases like Alzheimer's, demonstrating the compound's potential in medical diagnostics and treatment research (Shoghi-Jadid et al., 2002).

Mechanism of Action

Result of Action

The molecular and cellular effects of Ethyl 1-naphthylaminoacetate’s action are currently unknown

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect a compound’s ionization state, which in turn can influence its absorption and distribution within the body . Specific information on how environmental factors influence the action of this compound is currently unavailable .

Properties

IUPAC Name |

ethyl 2-(naphthalen-1-ylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)10-15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,15H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKRDEBTTIDYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

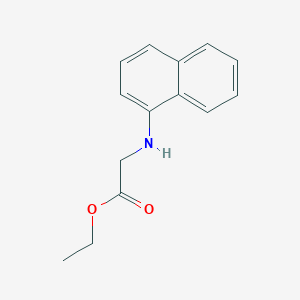

Synthesis routes and methods I

Procedure details

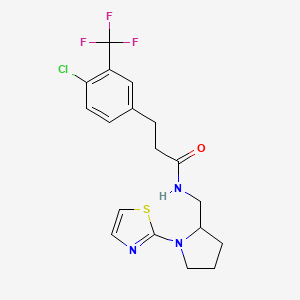

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2420240.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2420242.png)

![4-Phenyl-N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420243.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2420247.png)

![2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420248.png)

![(3Ar,7aS)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine](/img/structure/B2420252.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2420253.png)

![4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2420254.png)

![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole](/img/structure/B2420256.png)